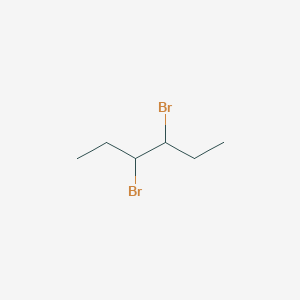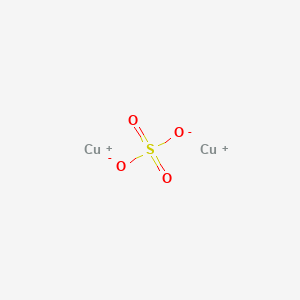
Cyclopropanol
Vue d'ensemble
Description
Cyclopropanol is a fascinating and valuable organic compound, recognized by its chemical formula, C₃H₆O. As a derivative of cyclopropane, it features a three-carbon ring with one hydroxyl (OH) group, placing it in the category of cycloalkanols . The unique cyclic structure of this compound imparts distinctive characteristics that set it apart from other alcohols.
Applications De Recherche Scientifique
Cyclopropanol holds intriguing potential for various applications, mainly in the realm of organic synthesis. It serves as a versatile synthetic building block, enabling the creation of more complex structures . Some notable applications include:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Investigated for its potential as a reagent in biochemical studies.
Medicine: Explored for its potential use in the development of antiviral drugs.
Industry: Utilized in the synthesis of cyclopropyl-containing compounds for material science applications.
Mécanisme D'action
Target of Action
Cyclopropanol, an organic compound with the chemical formula C3H6O, contains a cyclopropyl group with a hydroxyl group attached to it . The primary targets of this compound are the biochemical pathways where it acts as a synthetic building block . It is used in the synthesis of various organic compounds .
Mode of Action
This compound interacts with its targets through its unique structural and chemical properties. The presence of the hydroxyl group results in this compound exhibiting characteristics typical of alcohols, including its ability to form hydrogen bonds . The cyclopropane ring is known for its high reactivity due to angle strain. The ring strain can cause the compound to readily undergo addition and substitution reactions .
Biochemical Pathways
This compound is involved in various biochemical pathways. The ring-opening of cyclopropanols is one of the most active areas of research and it has been well documented in recent years owing to subsequent coupling with various partners . This provides the facile syntheses of a large number of multifunctional compounds that may otherwise be difficult to access .
Pharmacokinetics
It is known that the compound exhibits properties like a lower boiling point and a higher melting point compared to its linear counterparts due to its cyclic nature and unique steric strain .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a synthetic building block. It enables the creation of more complex structures in organic synthesis . The ring-opening of cyclopropanols has been well documented in recent years owing to subsequent coupling with various partners, thus providing the facile syntheses of a large number of multifunctional compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, a uracil-copper catalytic system was developed to promote ring-opening allylation of cyclopropanols with allylic alcohols under water-tolerant conditions . This suggests that the reaction environment can significantly impact the action of this compound.
Analyse Biochimique
Biochemical Properties
Cyclopropanol’s unique structural and chemical properties have attracted wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology . This structural motif is widespread in natural products, and is usually essential for biological activities . The compound is highly prone to rearrangement, undergoing structural isomerization to form propanal .
Molecular Mechanism
This compound is highly unstable due to the three-membered ring, and is susceptible to reactions that open the ring . It is highly prone to rearrangement, undergoing structural isomerization to form propanal . This property is synthetically useful: this compound can be used as a synthon for the homo enolate of propanal .
Metabolic Pathways
Cyclopropane attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . Nature has evolved diverse strategies to access this structural motif, and increasing knowledge of the enzymes forming cyclopropane (i.e., cyclopropanases) has been revealed over the last two decades .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropanol can be synthesized through several methods, including the intramolecular nucleophilic substitution of haloalkanes and the reaction of carbene with water or alcohols . One notable method is the Kulinkovich reaction, which involves the reaction of Grignard reagents with esters in the presence of titanium (IV) isopropoxide as a catalyst .
Industrial Production Methods: Industrial production of this compound is challenging due to the inherent instability of the three-membered ring system. advancements in synthetic methodologies have enabled more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The high reactivity of the cyclopropane ring, due to angle strain, allows it to readily participate in addition and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form cyclopropanone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield cyclopropane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride.
Major Products:
Oxidation: Cyclopropanone
Reduction: Cyclopropane
Substitution: Cyclopropyl derivatives
Comparaison Avec Des Composés Similaires
Cyclopropanol is unique due to its three-membered ring structure, which imparts distinctive chemical properties. Similar compounds include:
Cyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
Propriétés
IUPAC Name |
cyclopropanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c4-3-1-2-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXHCYXIAVIFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167949 | |
| Record name | Cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16545-68-9 | |
| Record name | Cyclopropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7N9F9R3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)



![SODIUM (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE](/img/structure/B106761.png)







